molecular formula C8H9BrO2S B1442081 2-Bromo-1-methanesulfonyl-4-methylbenzene CAS No. 90531-97-8

2-Bromo-1-methanesulfonyl-4-methylbenzene

Cat. No.: B1442081
CAS No.: 90531-97-8
M. Wt: 249.13 g/mol
InChI Key: MMVJYJCTQVRODS-UHFFFAOYSA-N
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Description

2-Bromo-1-methanesulfonyl-4-methylbenzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, featuring a bromine atom, a methanesulfonyl group, and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methanesulfonyl-4-methylbenzene typically involves the bromination of 4-methylphenyl methyl sulfone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to monitor reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methanesulfonyl-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

2-Bromo-1-methanesulfonyl-4-methylbenzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methanesulfonyl-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl methyl sulfone
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 2-Bromo-1-(methylsulfonyl)benzene

Uniqueness

2-Bromo-1-methanesulfonyl-4-methylbenzene is unique due to the presence of both a bromine atom and a methanesulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its reactivity and ability to undergo multiple types of chemical reactions set it apart from other similar compounds .

Properties

IUPAC Name

2-bromo-4-methyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJYJCTQVRODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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